molecular formula C17H14N4O3S B2559721 N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862974-24-1

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2559721
CAS RN: 862974-24-1
M. Wt: 354.38
InChI Key: UNUQOELGVRNCMO-UHFFFAOYSA-N
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Description

Compounds with the benzo[d]thiazol-2-yl and oxadiazol-2-amine groups are often used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including antitumor properties .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a central aromatic ring (benzo[d]thiazol) with various functional groups attached . These can influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure and functional groups .

Scientific Research Applications

Anticancer Activity

A study on the design, synthesis, and anticancer evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives revealed that these compounds showed good to moderate activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The compounds were synthesized and tested using the MTT assay, with etoposide serving as a standard reference, demonstrating their potential as anticancer agents (T. Yakantham, R. Sreenivasulu, & R. Raju, 2019).

Antimicrobial Activity

Research on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives has been conducted. These compounds were synthesized from various ester ethoxycarbonylhydrazones with several primary amines, resulting in derivatives that displayed good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (H. Bektaş, N. Karaali, et al., 2007).

Antisalmonella Activity

A study focused on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives evaluated for anti-Salmonella typhi activity. This research identified compounds with significant activity against Salmonella typhi, an important consideration in the development of new treatments for typhoid fever. The structures of these compounds were confirmed using spectral analysis techniques such as IR, 1H NMR, and mass spectrometry (E. Salama, 2020).

Nematocidal Activity

Another study on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety investigated their effectiveness against Bursaphelenchus xylophilus. This research revealed that certain compounds exhibited significant nematocidal activity, providing a basis for the development of new nematicides (Dan Liu, Zhengxing Wang, et al., 2022).

Mechanism of Action

The mechanism of action for similar compounds can vary widely. Some may interact with DNA or inhibit certain enzymes, leading to their biological effects .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-6-3-5-10(9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)7-4-8-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUQOELGVRNCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

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